3-Hydroxy-4-methylbenzohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-4-methylbenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-2-3-6(4-7(5)11)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWHASKCFWELRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601274171 | |
| Record name | 3-Hydroxy-4-methylbenzoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601274171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39635-23-9 | |
| Record name | 3-Hydroxy-4-methylbenzoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39635-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-4-methylbenzoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601274171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 3 Hydroxy 4 Methylbenzohydrazide
Established Synthetic Pathways for Benzohydrazides
The synthesis of benzohydrazide (B10538) derivatives is a well-established field in organic chemistry, with the primary route involving the reaction of a benzoic acid derivative with hydrazine (B178648). A plausible and commonly employed method for the synthesis of 3-Hydroxy-4-methylbenzohydrazide involves the initial preparation of a suitable precursor, such as 3-hydroxy-4-methylbenzoic acid or its corresponding ester. This precursor is then reacted with hydrazine hydrate (B1144303), typically in a solvent such as ethanol (B145695), to yield the desired benzohydrazide. The reaction of an ester with hydrazine hydrate is a standard method for forming the hydrazide functional group. acs.orgchemmethod.com
A potential starting material, 3-hydroxy-4-methylbenzoic acid, is a known compound. nih.govnist.gov Its synthesis can be achieved through various means, including the hydrolysis of its corresponding nitrile or the oxidation of 3-hydroxy-4-methylbenzaldehyde. prepchem.comguidechem.com Once the benzoic acid is obtained, it can be esterified to, for example, methyl 3-hydroxy-4-methylbenzoate, which is then subsequently reacted with hydrazine hydrate. This two-step process, starting from the benzoic acid, is a common and efficient pathway for the synthesis of benzohydrazides.
Condensation Reactions with Aldehydes and Ketones
A hallmark reaction of hydrazides is their condensation with aldehydes and ketones to form hydrazones, which contain the characteristic C=N-NH functionality. nih.govathabascau.ca This reaction is a versatile method for introducing a wide variety of substituents onto the hydrazide moiety. The reaction of this compound with an aldehyde or ketone would proceed via nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the corresponding N'-substituted-3-hydroxy-4-methylbenzohydrazide, also known as a Schiff base. athabascau.ca
For instance, reacting this compound with a substituted benzaldehyde (B42025) would yield an N'-(substituted-benzylidene)-3-hydroxy-4-methylbenzohydrazide. A structurally similar reaction has been reported between 4-methylbenzohydrazide (B1294431) and 3-hydroxybenzaldehyde, which produces N′-(3-Hydroxybenzylidene)-4-methylbenzohydrazide. nih.gov This demonstrates the feasibility of such condensation reactions.
Optimized Reaction Conditions and Protocols
The efficiency of benzohydrazide synthesis and subsequent condensation reactions can be significantly enhanced through the optimization of reaction conditions. For the synthesis of the benzohydrazide itself from an ester and hydrazine hydrate, heating the reaction mixture under reflux is a common practice. chemmethod.com Microwave irradiation has also emerged as a rapid and efficient alternative to conventional heating, often leading to higher yields in shorter reaction times. chemmethod.com
In the case of condensation reactions to form hydrazones, the reaction is typically carried out in a protic solvent like ethanol and is often catalyzed by the addition of a few drops of acid, such as acetic acid. nih.gov The acid catalyst serves to activate the carbonyl group of the aldehyde or ketone, making it more susceptible to nucleophilic attack by the hydrazide. The reaction progress can be monitored by techniques like thin-layer chromatography, and the resulting hydrazone product can often be isolated by simple filtration upon cooling the reaction mixture. chemmethod.com
| Reaction Step | Conventional Method | Microwave-Assisted Method | Catalyst |
| Benzohydrazide Synthesis | Refluxing the corresponding ester with hydrazine hydrate in ethanol for several hours. chemmethod.com | Irradiating a mixture of the ester and hydrazine hydrate at a specific wattage for a few minutes. chemmethod.com | None typically required. |
| Hydrazone Formation (Condensation) | Refluxing the benzohydrazide and aldehyde/ketone in ethanol for several hours. chemmethod.com | Irradiating a mixture of the reactants in a suitable solvent for a few minutes. chemmethod.com | A few drops of a protic acid like acetic acid. nih.gov |
Derivatization Strategies for Structural Modification
The this compound molecule offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives. Key strategies include the functionalization of the phenolic hydroxyl group, the introduction of additional substituents onto the aromatic ring, and the transformation of the hydrazide moiety into various heterocyclic systems.
Functionalization of Hydroxyl Groups
The phenolic hydroxyl group at the C3 position of the aromatic ring is a prime target for derivatization. Standard reactions for functionalizing hydroxyl groups, such as etherification and esterification, can be readily applied. ffame.org
Etherification: The hydroxyl group can be converted into an ether by reacting it with an alkyl halide in the presence of a base. For instance, methylation can be achieved using a methylating agent like methyl iodide (CH₃I) with a base such as sodium hydroxide. nih.gov This reaction would yield 3-methoxy-4-methylbenzohydrazide. A variety of other alkyl and benzyl (B1604629) groups can be introduced similarly, allowing for the tuning of properties such as lipophilicity.
Esterification: The hydroxyl group can also be acylated to form an ester. This is typically achieved by reacting the benzohydrazide with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This modification can introduce a wide range of ester functionalities, potentially influencing the molecule's chemical and biological properties.
The selective functionalization of one hydroxyl group in the presence of others is a common challenge in organic synthesis, and for catechols (1,2-dihydroxybenzene derivatives), regioselective protection is often required. nih.gov However, in this compound, the single phenolic hydroxyl group allows for more straightforward derivatization at this position.
Introduction of Diverse Substituents on Aromatic Rings
The aromatic ring of this compound can be further functionalized through electrophilic aromatic substitution reactions. The existing substituents—the hydroxyl (-OH), methyl (-CH₃), and benzohydrazide (-CONHNH₂) groups—will direct the position of any new incoming electrophile.
The hydroxyl and methyl groups are both activating, ortho, para-directing groups. libretexts.org The benzohydrazide group is generally considered to be a deactivating, ortho, para-directing group. The combined directing effects of these groups will determine the regioselectivity of the substitution. The positions ortho and para to the strongly activating hydroxyl group are the most likely sites for substitution. Given that the para position is blocked by the methyl group, substitution would be expected to occur at the positions ortho to the hydroxyl group (C2 and C6). Steric hindrance from the adjacent groups may influence the final product distribution.
Common electrophilic aromatic substitution reactions that could be employed include:
Halogenation: Introduction of a halogen (e.g., bromine or chlorine) using a halogen source and a Lewis acid catalyst.
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, although the presence of the activating hydroxyl group can lead to complications and may require protection prior to the reaction. youtube.com
Formation of Heterocyclic Derivatives (e.g., Tetrazoles)
The hydrazide functional group is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. One important class of such derivatives is the tetrazoles, a five-membered ring containing four nitrogen atoms. Tetrazoles are known for their wide range of applications and can be considered as bioisosteres of carboxylic acids. researchgate.net
One common method for the synthesis of tetrazoles involves the [3+2] cycloaddition of an azide (B81097) source with a nitrile. acs.org To form a tetrazole from this compound, the hydrazide functionality would first need to be converted into a suitable precursor. For example, the hydrazide could potentially be converted to a nitrile. Alternatively, hydrazones derived from the benzohydrazide can undergo electrochemical [3+2] cycloaddition with azides to form tetrazoles. rsc.org Another approach involves the reaction of hydrazides with other reagents to construct the tetrazole ring. researchgate.net The combination of hydrazines and tetrazoles in a single molecule is of interest in the field of energetic materials. dtic.mil The synthesis of 2,5-disubstituted tetrazoles can also be achieved from the reaction of aryldiazonium salts with amidines. organic-chemistry.org
Advanced Structural Elucidation and Spectroscopic Characterization
Spectroscopic Characterization Protocols
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, LCMS)
Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental formula of 3-Hydroxy-4-methylbenzohydrazide. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can definitively establish the molecular formula.
The molecular formula for this compound is C₈H₁₀N₂O₂. The calculated monoisotopic mass is 166.0742 g/mol . In HRMS analysis, the compound is expected to show a molecular ion peak corresponding to this mass (e.g., [M+H]⁺ at m/z 167.0815 in positive ion mode). nih.gov Analysis of the fragmentation pattern provides further structural confirmation, with characteristic losses of moieties such as water (H₂O), ammonia (B1221849) (NH₃), and the carbonyl group (CO). A common fragmentation pathway involves the cleavage of the N-N bond or the bond between the carbonyl carbon and the aromatic ring. researchgate.net
| Parameter | Value |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Calculated Monoisotopic Mass | 166.0742 g/mol |
| Expected [M+H]⁺ (HRMS) | 167.0815 m/z |
| Expected [M]⁺• (MS) | 166.0742 m/z |
Table 3: High-Resolution Mass Spectrometry Data for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions within the molecule. The spectrum of this compound is characterized by absorptions arising from π→π* transitions in the aromatic ring and n→π* transitions associated with the carbonyl group's non-bonding electrons. These transitions typically result in strong absorption bands in the 200-400 nm range. The complexation of such ligands with metal ions can lead to significant shifts in the absorption maxima (λmax), a property often studied in their coordination chemistry. researchgate.net
| Transition Type | Expected Wavelength Range (λmax, nm) |
| π→π* (Aromatic) | ~250 - 320 |
| n→π* (Carbonyl) | ~320 - 380 |
Table 4: Predicted UV-Visible Spectral Data for this compound.
Ancillary Physicochemical Characterization Methods (e.g., Elemental Analysis, Molar Conductance Measurements, Thermogravimetric Analysis)
In addition to primary spectroscopic methods, several other analytical techniques are employed to provide a complete physicochemical profile of the compound.
Elemental Analysis: This fundamental technique determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimentally determined percentages are compared with the calculated theoretical values to confirm the empirical formula and assess the purity of the synthesized compound. For derivatives of benzohydrazides, the elemental composition is consistently shown to be in agreement with the proposed formation. nih.gov
| Element | Theoretical Percentage (%) |
| Carbon (C) | 57.82 |
| Hydrogen (H) | 6.06 |
| Nitrogen (N) | 16.86 |
| Oxygen (O) | 19.26 |
Table 5: Calculated Elemental Analysis Data for this compound (C₈H₁₀N₂O₂).
Molar Conductance Measurements: Molar conductivity is measured to determine if a compound is an electrolyte or non-electrolyte in solution. This method is particularly useful for characterizing metal complexes derived from ligands like this compound. rdd.edu.iq For the neutral organic molecule itself, measurements in solvents like DMF or DMSO are expected to show very low conductivity values, confirming its non-ionic, non-electrolytic nature.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis provides insights into the thermal stability of the compound. A typical TGA curve for this compound would show a stable mass up to a certain temperature, followed by one or more mass loss steps corresponding to its decomposition. In studies of related hydrazone complexes, TGA reveals decomposition patterns that often conclude with the formation of stable metal oxides. researchgate.net
Coordination Chemistry of 3 Hydroxy 4 Methylbenzohydrazide and Its Analogues
A Ligand of Note: Unveiling the Coordination Potential
The ability of 3-Hydroxy-4-methylbenzohydrazide to form metal complexes is rooted in its molecular structure, which features several atoms with lone pairs of electrons available for donation to a metal center.
The Critical Donor Atoms and Chelation Modes
Benzohydrazides, including this compound, are known to act as versatile ligands in the realm of coordination chemistry. nih.govresearchgate.net The coordination behavior of these molecules is primarily dictated by the presence of oxygen and nitrogen atoms within the hydrazide moiety. In its neutral, or keto, form, the carbonyl oxygen and the terminal amino nitrogen are the primary sites of coordination.
However, a crucial aspect of the coordination chemistry of hydrazides is their ability to undergo keto-enol tautomerism in the presence of metal ions and a suitable pH environment. In the enol form, the proton from the -NH- group migrates to the carbonyl oxygen, resulting in a hydroxyl group and a C=N double bond. This deprotonated enolic oxygen, along with the azomethine nitrogen, can then coordinate to the metal ion. This mode of bonding is often favored as it leads to the formation of a stable five- or six-membered chelate ring.
In the specific case of this compound, the phenolic hydroxyl group at the 3-position introduces an additional potential coordination site. This allows the ligand to act as a bidentate or even a tridentate donor. A common coordination mode for analogous hydroxy-substituted benzohydrazides involves the deprotonated phenolic oxygen, the enolic oxygen, and the azomethine nitrogen, leading to an ONO donor set. This tridentate chelation imparts significant stability to the resulting metal complexes.
The Influence of Substituents on Ligand Properties
The electronic properties of the substituents on the benzene (B151609) ring play a vital role in modulating the ligand's coordination tendencies. The 3-hydroxy group, being an electron-donating group, increases the electron density on the aromatic ring and can enhance the basicity of the nearby donor atoms, thereby strengthening the metal-ligand bonds.
The 4-methyl group, also an electron-donating group, further contributes to this effect. The position and nature of such substituents can influence the stability and geometry of the resulting metal complexes. nih.gov These substituent effects are a key area of study in the rational design of ligands for specific applications.
The Synthesis and Characterization of Metal Complexes
The reaction of this compound with various metal salts under appropriate conditions yields a diverse array of metal complexes. The synthesis is often carried out in a suitable solvent, such as methanol (B129727) or ethanol (B145695), and may involve refluxing the reaction mixture to facilitate complex formation. nih.govresearchgate.net
A Spectrum of Transition Metal Complexes
The versatility of benzohydrazide-type ligands allows for the formation of complexes with a wide range of transition metal ions. While specific studies on this compound are limited, research on analogous aroylhydrazones provides significant insights into its potential complexation behavior with various metal ions.
Vanadium(V): Vanadium(V) complexes with hydrazide ligands have been synthesized and are often found in an octahedral geometry, with the ligand coordinating in its enolic form. nih.gov These complexes are of interest for their potential biological activities. nih.gov
Copper(II): Copper(II) readily forms complexes with benzohydrazone-related ligands. rsc.org The resulting complexes can be mononuclear or dinuclear, with the geometry around the copper(II) ion being typically square planar or distorted square pyramidal. researchgate.netnih.gov
Cobalt(II) and Nickel(II): Cobalt(II) and Nickel(II) complexes with substituted hydrazones have been prepared and characterized. researchgate.netmdpi.comchemijournal.com These complexes often exhibit octahedral or tetrahedral geometries, depending on the stoichiometry and the nature of other coordinating ligands. chemijournal.comnih.gov Studies on related systems show that the ligand can coordinate in either its keto or enol form. mdpi.com
Zinc(II): Zinc(II) complexes with Schiff bases derived from hydrazides have been synthesized and characterized. sciensage.info Due to its d¹⁰ electronic configuration, zinc(II) complexes are diamagnetic and typically adopt a tetrahedral or octahedral geometry.
Tin(IV): Organotin(IV) and tin(IV) complexes with related hydrazone and thiosemicarbazone ligands have been reported. nih.govresearchgate.netnih.gov These complexes can exhibit various coordination numbers, with some forming polymeric structures in the solid state. nih.gov
Iron(III): Iron(III) forms stable complexes with aroylhydrazones, where the ligand can exhibit versatile coordination modes, binding in either its keto or enol form depending on the reaction conditions. elsevierpure.comnih.govresearchgate.net This can lead to the formation of both cationic and neutral complexes. researchgate.net
Platinum(II): Platinum(II) complexes with benzoic acid hydrazide, a parent compound, have been synthesized. nih.gov These complexes typically feature a cis-square planar geometry with the hydrazide ligand coordinating through the amino group. nih.gov The study of such complexes is driven by the success of platinum-based anticancer drugs. nih.gov
Spectroscopic and Structural Characterization
A combination of spectroscopic techniques and single-crystal X-ray diffraction is employed to elucidate the structure and bonding in these metal complexes.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the hydrazide ligand. A shift in the ν(C=O) and ν(N-H) vibrational frequencies upon complexation provides evidence for the involvement of the carbonyl oxygen and amino nitrogen in coordination. The disappearance of the ν(N-H) band and the appearance of a new band corresponding to ν(C=N-N=C) are indicative of enolization and coordination in the deprotonated enolic form.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic metal complexes (e.g., Zinc(II), Tin(IV)). Changes in the chemical shifts of the protons and carbons near the coordination sites provide valuable information about the complex formation.
Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes provide information about the geometry of the coordination environment around the metal ion. The d-d electronic transitions are characteristic of the coordination geometry (e.g., octahedral, tetrahedral). nih.gov
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes and to confirm the metal-to-ligand stoichiometry. nih.gov
The following table summarizes the key characterization data for a representative analogous compound, N′-(3-Hydroxybenzylidene)-4-methylbenzohydrazide.
| Compound | Formula | Crystal System | Space Group | Key Bond Lengths/Angles | Reference |
| N′-(3-Hydroxybenzylidene)-4-methylbenzohydrazide | C₁₅H₁₄N₂O₂ | Monoclinic | P2₁/n | Dihedral angle between benzene rings: 2.9(3)° | nih.gov |
Geometrical Aspects of Coordination Environments
The coordination geometry of the metal ion in these complexes is influenced by several factors, including the nature of the metal ion, the metal-to-ligand ratio, and the coordination mode of the ligand. Common geometries observed for transition metal complexes with benzohydrazide-type ligands include:
Octahedral: This geometry is frequently observed for metal ions such as Co(II), Ni(II), and Fe(III), where the metal center is coordinated to six donor atoms. researchgate.netchemijournal.com
Tetrahedral: This geometry is common for Zn(II) complexes and can also be found for some Ni(II) complexes. nih.gov
Square Planar: This geometry is characteristic of Pt(II) and often observed for Cu(II) complexes. researchgate.netnih.gov
Square Pyramidal: This geometry can be adopted by Cu(II) complexes. nih.gov
Pentacoordinated: In some instances, five-coordinate complexes can be formed.
The ability of this compound to act as a multidentate ligand, coupled with the diverse coordination preferences of transition metals, leads to the formation of complexes with a rich variety of structural and electronic properties. Further research into the coordination chemistry of this specific ligand is warranted to fully explore its potential in various fields of chemical science.
Investigation of Biological Activities and Molecular Interactions Excluding Clinical Applications
Enzyme Inhibition Studies
The unique structure of 3-Hydroxy-4-methylbenzohydrazide and its analogs has prompted investigations into their ability to inhibit various enzymes, a key area of research for developing new therapeutic agents.
Inhibition of Fungal Glucosylceramide Biosynthesis
Recent studies have highlighted the potential of hydrazide derivatives in targeting fungal-specific metabolic pathways. One such pathway is the synthesis of glucosylceramide (GlcCer), a sphingolipid crucial for the virulence of many pathogenic fungi. asm.org Researchers have identified compounds structurally related to this compound that effectively inhibit the synthesis of fungal GlcCer without affecting the mammalian equivalent. asm.org
A notable example is N′-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide (BHBM), which demonstrated significant inhibition of GlcCer synthesis in Cryptococcus neoformans. asm.org This inhibition leads to detrimental effects on fungal cell morphology and the accumulation of intracellular vesicles. asm.org The specificity of these compounds for the fungal pathway presents a promising avenue for the development of a new class of antifungal drugs. asm.org
Modulation of Urease Activity
Urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea, is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori. nih.gov The inhibition of this enzyme is a key strategy in combating these pathogens. Research into benzohydrazone derivatives has shown their potential as urease inhibitors. arabjchem.org
Studies on a series of 3,4,5-trihydroxybenzohydrazones revealed that the position of hydroxyl groups on the phenyl ring plays a crucial role in their inhibitory activity. For instance, a compound with a hydroxyl group at the 3' position showed potent urease inhibition. arabjchem.org When this hydroxyl group was replaced by a methoxy (B1213986) group, the inhibitory activity decreased significantly, suggesting that the hydroxyl group is critical for the compound's interaction with the urease enzyme. arabjchem.org This highlights the potential of the 3-hydroxy-4-methyl structure in designing effective urease inhibitors.
Table 1: Urease Inhibition by Benzohydrazone Derivatives
| Compound | Key Structural Feature | IC₅₀ (μM) |
|---|---|---|
| Compound 16 | 3'-Hydroxy | 27.20 ± 1.2 |
| Compound 8 | 3'-Hydroxy-4'-methoxy | 50.80 ± 1.9 |
| Compound 17 | 3'-Methoxy | 83.20 ± 2.2 |
| Compound 2 | 4'-Methoxy | 57.40 ± 2.2 |
This table is based on data for structurally related compounds to illustrate the importance of the hydroxyl group's position in urease inhibition. arabjchem.org
Tyrosinase and Cholinesterase Inhibition Profiles
Tyrosinase Inhibition:
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. nih.govnih.govresearchgate.netrsc.org Research has shown that compounds with a hydroxybenzylidene moiety, a key feature of this compound derivatives, can be potent tyrosinase inhibitors. mdpi.com For example, the compound (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) was found to have a significantly lower IC₅₀ value than the well-known inhibitor, kojic acid. mdpi.com
Molecular docking studies suggest that these compounds can act as competitive inhibitors, binding effectively to the active site of the tyrosinase enzyme. researchgate.netmdpi.com The design of novel tyrosinase inhibitors often incorporates the structural features of known potent inhibitors, and the hydroxybenzylidene scaffold has proven to be a valuable component in this regard. mdpi.com
Cholinesterase Inhibition:
Acetylcholinesterase (AChE) inhibitors are crucial in the management of neurodegenerative diseases. Studies on hydroxybenzoic acids, which form a part of the this compound structure, have provided insights into their interaction with AChE. nih.gov The hydroxyl group is noted to form a hydrogen bond with the carbonyl oxygen of Glu199 in the enzyme's active site, which helps to position the phenyl ring for a π–π stacking interaction with Trp84. nih.gov This interaction is important for the inhibitory activity. The presence and position of substituents on the aromatic ring can influence the binding affinity and inhibitory potency of these compounds. nih.gov
Mammalian Target of Rapamycin (mTOR) Pathway Modulation
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer. nih.govnih.govmdpi.comfrontiersin.org Consequently, mTOR inhibitors are a significant area of drug discovery. nih.gov
A derivative of this compound, specifically 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide, has been identified as a lead compound for the development of novel mTOR inhibitors. nih.gov Research in this area has led to the synthesis of derivatives with potent inhibitory activity against mTOR. These compounds have been shown to induce autophagic cell death and apoptosis in cancer cell lines, highlighting their therapeutic potential. nih.gov The mTOR pathway involves two distinct complexes, mTORC1 and mTORC2, which regulate various downstream cellular processes. frontiersin.org
Antimicrobial Research
The search for new antimicrobial agents is a global priority due to the rise of drug-resistant pathogens. Derivatives of this compound have been explored for their antibacterial properties.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Hydrazide-hydrazone derivatives have demonstrated promising antibacterial activity, particularly against Gram-positive bacteria. nih.gov Studies on a series of these compounds revealed that some exhibit high bacteriostatic or bactericidal activity against Bacillus species, with potency exceeding that of some commonly used antibiotics. nih.gov
Furthermore, compounds with a similar 4-hydroxy-3-(...)-acetophenone core structure have shown specific efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). journalmrji.com The proposed mechanism of action for these compounds involves permeabilizing the bacterial membrane and disrupting cell division. journalmrji.com While some related quinoline-carboxylic acids have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa, the primary strength of many benzohydrazide (B10538) derivatives appears to be against Gram-positive strains. nih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N′-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide (BHBM) |
| 3-bromo-N′-(3-bromo-4-hydroxybenzylidene) benzohydrazide (D0) |
| 3,4,5-trihydroxybenzohydrazones |
| (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) |
| Kojic acid |
| 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide |
| 7-(trans-3-Amino-4-methyl-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid |
Antifungal Spectrum of Activity
Derivatives of benzohydrazide have demonstrated notable antifungal properties. Research into related hydrazone compounds has revealed a spectrum of activity against various fungal pathogens. For instance, studies on N'-(4-fluorobenzylidene)-4-hydroxybenzohydrazide and N'-(3-bromobenzylidene)-4-hydroxybenzohydrazide, which share the core benzohydrazide structure, have shown in vitro antibacterial effects against both Gram-positive and Gram-negative bacteria. researchgate.net While direct and extensive studies on the antifungal spectrum of this compound itself are limited in the provided results, the activity of its analogs suggests a potential for antifungal action, which is a known characteristic of the broader benzohydrazide class of compounds. nih.gov
Antioxidant Activity Assessment
The antioxidant potential of benzohydrazide derivatives is a significant area of investigation. The presence of a hydroxyl (-OH) group on the benzene (B151609) ring is a key feature in the design of these molecules as antioxidants. pensoft.net The radical-scavenging activities of hydrazide-hydrazone derivatives are commonly evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. researchgate.netbas.bg
Studies on various 4-hydroxybenzohydrazide derivatives have shown moderate to potent antioxidant activity. researchgate.netnih.gov For example, a hydroxyl-methoxy derivative demonstrated an ABTS radical quenching activity of 85.19%, which is nearly equal to the standard antioxidant Butylated Hydroxyanisole (BHA) at the same concentration. nih.gov The antioxidant capacity is often attributed to the hydrogen-donating ability of the phenolic hydroxyl group, which can neutralize free radicals. pensoft.netnih.gov
Table 1: Antioxidant Activity of Selected Benzohydrazide Derivatives
| Compound Derivative | Assay | Activity (% Inhibition) | Standard |
|---|---|---|---|
| Hydroxyl-methoxy derivative | ABTS | 85.19 ± 0.17% | BHA (85.20 ± 0.33%) |
| Various derivatives | ABTS | 80-85% | BHA (85%) |
This table is interactive. Data is compiled from studies on related benzohydrazide derivatives to illustrate the typical antioxidant potential of this compound class. nih.gov
Molecular Mechanisms of Biological Action
Protein Interaction Mechanisms (e.g., Hydrogen Bonding, Active Site Interactions)
Molecular docking studies provide critical insights into how benzohydrazide derivatives interact with protein targets at a molecular level. These interactions are fundamental to their biological activity. The primary mechanisms involve hydrogen bonding and hydrophobic interactions within the active sites of enzymes. nih.gov
For example, in silico docking studies of 4-hydroxybenzohydrazide derivatives with enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) have revealed specific binding modes. pensoft.netresearchgate.net Hydrogen bonds often form between the hydrazide moiety or the phenolic hydroxyl group of the compound and amino acid residues in the protein's active site. researchgate.netnih.gov In the crystal structure of N′-(3-Hydroxybenzylidene)-4-methylbenzohydrazide, N—H⋯O and O—H⋯O hydrogen bonds are observed, which link the molecules together. nih.gov Furthermore, π–π stacking interactions between the aromatic rings can also contribute to the stability of the binding. nih.govnih.gov These non-covalent interactions are crucial for inhibiting enzyme function and eliciting a biological response.
Cellular Pathway Modulation (e.g., Autophagic Cell Death, Apoptosis Induction in Cell Lines)
Certain derivatives of benzohydrazide have been found to modulate critical cellular pathways, leading to programmed cell death, such as apoptosis and autophagy. researchgate.netnih.gov Autophagy is a cellular process involving the degradation of cytoplasmic components, while apoptosis is a form of programmed cell death characterized by specific morphological changes. nih.govmdpi.com
A study on (E)-3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide, a derivative, found that it could induce both autophagic cell death and apoptosis in triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468). researchgate.net This compound was identified as an inhibitor of the mTOR (mammalian target of rapamycin) enzyme, a key regulator of autophagy. researchgate.net The inhibition of the mTOR signaling pathway is a known mechanism for inducing autophagy. researchgate.net The ability of such compounds to trigger multiple cell death pathways makes them a subject of interest in pharmacological research. nih.gov
Theoretical and Computational Investigations
Quantum Chemical Calculations
Comprehensive quantum chemical calculations are instrumental in elucidating the electronic structure, stability, and reactivity of a molecule. Methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping provide deep insights into a compound's behavior at the molecular level. However, specific studies applying these methods to 3-Hydroxy-4-methylbenzohydrazide are not available in the current body of scientific research.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
There are no published studies that utilize Density Functional Theory to analyze the electronic structure and reactivity parameters of this compound. Such a study would typically involve optimizing the molecular geometry and calculating properties like bond lengths, bond angles, dihedral angles, and vibrational frequencies.
Frontier Molecular Orbital (FMO) Analysis
Specific Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This type of analysis is crucial for understanding the kinetic stability and chemical reactivity of a molecule, as the energy gap between HOMO and LUMO provides insights into its charge transfer characteristics.
Molecular Electrostatic Potential (MEP) Mapping
There is no available research that includes Molecular Electrostatic Potential (MEP) mapping for this compound. An MEP map would identify the electron-rich and electron-deficient regions of the molecule, which is vital for predicting its electrophilic and nucleophilic attack sites and understanding its intermolecular interactions.
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational tools for predicting how a ligand might interact with a protein's active site, thereby estimating its potential biological activity. For this compound, such studies have not been documented.
Protein-Ligand Binding Interactions
No specific molecular docking studies detailing the protein-ligand binding interactions of this compound have been published. Research in this area would be necessary to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with potential biological targets.
Prediction of Bioactivity and Selectivity
In the absence of molecular docking and other computational analyses, there are no specific predictions regarding the bioactivity or selectivity of this compound found in the scientific literature. These predictions are contingent on the computational studies mentioned above.
Structure-Activity Relationship (SAR) Studies
The structure-activity relationship (SAR) of benzohydrazide (B10538) derivatives, including those related to this compound, has been the focus of numerous theoretical and computational investigations. These studies aim to understand how chemical structure influences biological activity, providing a rational basis for the design of more potent and selective agents. The core of these molecules often consists of two terminal benzene (B151609) units connected by a hydrazide-hydrazone linker (–(CO)–NH–N=CH–) mdpi.com. Modifications to either of the benzene rings or the linker can significantly impact the compound's interaction with biological targets.
Research has explored the SAR of these compounds against various enzymes, revealing key structural features for inhibitory activity.
Inhibition of Laccase: A series of hydrazide-hydrazone derivatives of 4-hydroxybenzhydrazide (B196067) (4-HBAH) were evaluated as inhibitors of laccase from Trametes versicolor. The SAR analysis highlighted that a slim salicylic (B10762653) aldehyde framework was crucial for the stabilization of the molecules near the substrate docking site, leading to competitive inhibition mdpi.com.
Key findings from these studies include:
The presence of phenyl and bulky tert-butyl substituents at position 3 of the salicylic aldehyde fragment promoted strong interactions with the substrate-binding pocket of the enzyme mdpi.com.
Conversely, derivatives with a larger 3-tert-butyl-5-methyl- or 3,5-di-tert-butyl-2-hydroxy-benzylidene unit did not bind to the active site and acted as non-competitive or uncompetitive inhibitors mdpi.com.
The introduction of hydroxymethyl and hydroxy groups at positions 3 and 5 of the aldehyde portion resulted in a complete loss of activity (Kᵢ ≥ 1000 µM) mdpi.com.
The position of a methyl group was also found to be important; a methyl group at position 5 maintained activity at a level comparable to other potent inhibitors in the series mdpi.com.
Table 1: Laccase Inhibitory Activity of Selected Hydrazide-Hydrazone Derivatives mdpi.com
| Compound | Substituent on Benzylidene Unit | Inhibition Type | Inhibition Constant (Kᵢ) |
|---|---|---|---|
| Derivative 1 | 3,5-di-tert-butyl-2-hydroxy | Uncompetitive | 17.9 µM |
| Derivative 2 | 3-tert-butyl-5-methyl-2-hydroxy | Non-competitive | 32.0 µM |
| Compound 3a/3b | Hydroxymethyl and hydroxy at pos. 3 and 5 | - | ≥ 1000 µM |
| Compound 3d | Methyl at pos. 5 | - | 26.4 µM |
Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase: A series of novel benzohydrazide derivatives incorporating dihydropyrazole moieties were synthesized and assessed for their potential as EGFR kinase inhibitors. nih.gov The evaluation revealed that many of the compounds exhibited significant antiproliferative activities against various cancer cell lines, with IC₅₀ values ranging from 0.15 to 100 μM nih.gov.
Compound H20 emerged as the most potent derivative, displaying strong antiproliferative activity against A549, MCF-7, HeLa, and HepG2 cancer cells and potent EGFR inhibition nih.gov.
Table 2: Antiproliferative and EGFR Inhibitory Activity of Compound H20 nih.gov
| Cell Line | IC₅₀ (µM) |
|---|---|
| A549 (Non-small cell lung cancer) | 0.46 |
| MCF-7 (Breast cancer) | 0.29 |
| HeLa (Cervical cancer) | 0.15 |
| HepG2 (Liver cancer) | 0.21 |
| EGFR Kinase | 0.08 |
Inhibition of Tyrosinase: Derivatives of 3-hydroxypyridin-4-one bearing benzohydrazide groups were synthesized and evaluated for their anti-tyrosinase activity. The compounds demonstrated inhibitory effects with IC₅₀ values in the range of 25.29 to 64.13 μM nih.gov.
Among the synthesized compounds, derivative 6i was identified as the most potent tyrosinase inhibitor nih.gov.
Table 3: Tyrosinase Inhibitory Activity of 3-Hydroxypyridin-4-one Benzohydrazide Derivatives nih.gov
| Compound | IC₅₀ (µM) |
|---|---|
| Series Range | 25.29 - 64.13 |
| Compound 6i (most potent) | 25.29 |
Inhibition of Monoamine Oxidases (MAOs): The inhibitory potential of nineteen tosylated acyl hydrazone derivatives was tested against monoamine oxidases (MAO-A and MAO-B). mdpi.com
Compound 3o was the most effective inhibitor of MAO-A mdpi.com. A comparison with compound 3a suggested that the presence of a fluorine atom at the 3-position enhanced the inhibitory activity against MAO-A mdpi.com.
Compound 3s was the most potent inhibitor of MAO-B mdpi.com.
Table 4: Monoamine Oxidase (MAO) Inhibitory Activity of Selected Benzohydrazide Derivatives mdpi.com
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| 3o | MAO-A | 1.54 |
| 3a | MAO-A | 3.35 |
| 3s | MAO-B | 3.64 |
| 3t | MAO-B | 5.69 |
Inhibition of Urease: In a study focused on urease inhibition, a series of 3,4,5-trihydroxybenzohydrazones were synthesized and showed excellent inhibitory results. researchgate.net Kinetic studies on the most active compounds were performed to determine their mode of inhibition.
Compounds 6 and 16 were found to be competitive inhibitors of urease researchgate.net.
Compounds 10 , 14 , and 18 were identified as mixed-type inhibitors researchgate.net.
Table 5: Urease Inhibitory Activity of 3,4,5-Trihydroxybenzohydrazone Derivatives researchgate.net
| Compound | Inhibition Type | Inhibition Constant (Kᵢ) (µM) |
|---|---|---|
| 6 | Competitive | 19.1 |
| 16 | Competitive | 10.53 |
| 10 | Mixed | 18.4 - 21.7 |
| 14 | Mixed | 18.4 - 21.7 |
| 18 | Mixed | 18.4 - 21.7 |
These studies collectively demonstrate that the benzohydrazide scaffold is a versatile platform for developing enzyme inhibitors. The biological activity can be finely tuned by strategic modifications of the substituents on the aromatic rings, offering a pathway to designing compounds with improved potency and selectivity for various therapeutic targets.
Advanced Analytical Methodologies for Detection and Profiling
Chromatographic Techniques for Separation and Analysis
Chromatography is a foundational technique for separating components within a mixture. For compounds like 3-Hydroxy-4-methylbenzohydrazide, both high-performance liquid chromatography and thin-layer chromatography are invaluable tools.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of benzohydrazide (B10538) derivatives. The method's high resolution and sensitivity make it suitable for analyzing complex mixtures. A reversed-phase HPLC (RP-HPLC) method is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. longdom.orglongdom.org This setup allows for the effective separation of benzohydrazide compounds based on their hydrophobicity.
The development of an HPLC method for this compound would involve optimizing several parameters to achieve good separation from starting materials, impurities, or other related compounds. longdom.org The presence of the benzene (B151609) ring in the molecule allows for strong ultraviolet (UV) absorption, making a UV detector a suitable and common choice for quantification. longdom.orgnih.gov The method can be validated for linearity, accuracy, precision, and robustness to ensure it is suitable for routine quality control analysis. longdom.orgnih.gov
Table 1: Typical Parameters for HPLC Analysis of Aromatic Hydrazides
| Parameter | Typical Specification | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Separates compounds based on polarity. C18 is a versatile, nonpolar stationary phase. longdom.orglongdom.org |
| Mobile Phase | Gradient of Acetonitrile and Water (with acid modifier like 0.1% Phosphoric Acid) | A polar solvent system that carries the sample through the column. Gradient elution allows for the separation of compounds with a wide range of polarities. longdom.org |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase, affecting retention time and resolution. longdom.org |
| Detection | UV Spectrophotometry (e.g., at 230 nm or 254 nm) | Quantifies the compound by measuring its absorbance of UV light. The aromatic ring provides a strong chromophore. longdom.orgchemguide.co.uk |
| Column Temperature | 25-35 °C | Maintains consistent retention times and peak shapes by controlling viscosity and reaction kinetics. longdom.org |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, such as the synthesis of hydrazone derivatives from this compound. mdpi.comresearchgate.netnih.gov In this application, a small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. chemguide.co.uk
The plate is then placed in a sealed chamber containing a suitable mobile phase (solvent system). As the solvent moves up the plate by capillary action, it separates the components of the mixture based on their differing affinities for the stationary and mobile phases. chemguide.co.uk The progress of the reaction can be monitored by observing the disappearance of the starting material spots (e.g., this compound and an aldehyde) and the appearance of a new product spot. nih.gov Spots are typically visualized under UV light, where the aromatic rings of the compounds fluoresce, or by staining with a chemical reagent like ninhydrin (B49086) for certain derivatives. chemguide.co.ukmdpi.com The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, helps in identifying the compounds. youtube.com
Table 2: Example of TLC for Monitoring Hydrazone Synthesis
| Compound | Hypothetical Rf Value | Observation on TLC Plate |
|---|---|---|
| Starting Material 1 (Aldehyde) | 0.65 | Spot intensity decreases as the reaction proceeds. |
| Starting Material 2 (this compound) | 0.30 | Spot intensity decreases as the reaction proceeds. |
| Product (Hydrazone Derivative) | 0.50 | A new spot appears and its intensity increases over time, indicating product formation. |
| Reaction Completion | N/A | Reaction is considered complete when the spots for the starting materials are no longer visible. youtube.com |
Mass Spectrometry-Based Profiling
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for the sensitive detection and structural elucidation of molecules. When coupled with chromatographic separation, it provides a robust platform for profiling complex mixtures.
High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a highly sensitive technique for quantitative metabolite analysis. nih.govnih.gov While ICP-MS does not directly detect typical organic molecules, it can quantify specific elements with exceptionally low detection limits. nih.gov The utility of this technique for analyzing organic compounds like this compound lies in chemical derivatization. rsc.org
In this approach, a derivatizing agent containing a specific, ICP-MS-detectable element (e.g., iodine or a metal) is used to tag the target analytes. rsc.org For instance, an analogue of this compound containing an iodine atom could be synthesized. This iodinated hydrazide would then be used to react with metabolites containing carbonyl or carboxyl groups in a biological sample. After derivatization, the sample is injected into an HPLC for separation. The eluent from the HPLC is then introduced into the ICP-MS, which quantifies the iodine, thereby providing a highly sensitive and quantitative measure of the derivatized metabolites. rsc.org This method eliminates radiation exposure associated with radiolabeled probes and can detect metabolites at very low concentrations. nih.govnih.gov
Table 3: Workflow for HPLC-ICP-MS Metabolite Profiling
| Step | Description | Rationale |
|---|---|---|
| 1. Derivatization | React biological sample (e.g., plasma) with an iodinated hydrazide reagent. | Introduce an iodine tag onto target metabolites (e.g., those with carbonyl groups) for ICP-MS detection. rsc.org |
| 2. HPLC Separation | Inject the derivatized sample into an HPLC system with a suitable column (e.g., C18). | Separate the derivatized metabolites from each other and from the sample matrix. nih.gov |
| 3. ICP-MS Detection | The eluent from the HPLC is fed directly into the ICP-MS. | The plasma source ionizes the atoms, and the mass spectrometer detects and quantifies the target element (iodine). nih.gov |
| 4. Data Analysis | Correlate retention times with specific metabolites and use signal intensity for quantification. | Provides a quantitative profile of the targeted metabolites in the original sample. nih.gov |
Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry is a technology that maps the spatial distribution of molecules directly from tissue sections. nih.govnih.gov It provides a molecular picture, correlating chemical composition with histopathological features. nih.gov However, the direct analysis of small endogenous molecules like neurotransmitters or certain metabolites can be challenging due to poor ionization efficiency and interference from the tissue background or MALDI matrix. nih.gov
Chemical derivatization can significantly improve the sensitivity and specificity of MALDI imaging for such analytes. nih.gov this compound can serve as an on-tissue derivatization reagent. When a solution of the hydrazide is applied to a tissue slice, it reacts in situ with endogenous molecules containing carbonyl groups. This reaction forms a hydrazone derivative that is more easily ionized and detected by the mass spectrometer. By scanning the laser across the entire tissue surface, a two-dimensional map is generated, showing the precise location and relative abundance of the derivatized analyte. nih.gov
Table 4: Advantages of Derivatization for MALDI Imaging
| Advantage | Explanation |
|---|---|
| Increased Sensitivity | The derivative may have a higher ionization efficiency than the original analyte, leading to a stronger signal. nih.gov |
| Improved Specificity | Derivatization shifts the mass of the analyte, moving its signal away from interfering background ions in the low mass range. nih.gov |
| Enhanced Analyte Stability | The derivatization reaction can stabilize otherwise reactive metabolites, preventing their degradation during analysis. mdpi.com |
| Targeted Analysis | The hydrazide chemistry specifically targets molecules with carbonyl functional groups, allowing for the selective imaging of this class of compounds. amanote.com |
Chemical Derivatization Reagents in Analytical Contexts
Chemical derivatization is a strategy used to modify an analyte to make it more suitable for a given analytical method. science.gov Hydrazide-based reagents, including this compound, are particularly useful for the analysis of compounds containing carbonyl (aldehyde and ketone) and carboxylic acid functional groups. mdpi.comnih.gov
The core of this utility is the reaction between the hydrazine (B178648) moiety (-NHNH₂) and a carbonyl group (C=O) to form a stable hydrazone linkage (-C=N-NH-). researchgate.netnih.gov For carboxylic acids, the reaction requires activation agents to first form a more reactive intermediate that can then couple with the hydrazide. mdpi.comnih.gov This derivatization offers several key benefits in analytical chemistry. It can increase the molecular weight to shift the analyte out of a noisy background region in mass spectrometry, improve chromatographic separation, and enhance the ionization efficiency for MS-based detection. mdpi.comresearchgate.netnih.gov Reagents like 2-hydrazinoquinoline (B107646) have been used to improve the retention of polar analytes in reversed-phase chromatography and boost MS detection sensitivity. mdpi.com this compound offers a similar reactive hydrazide group for such applications.
Table 5: Comparison of Hydrazide-Based Derivatization
| Feature | This compound | General Hydrazide Reagents (e.g., Girard's Reagents) |
|---|---|---|
| Reactive Group | Hydrazide (-CONHNH₂) | Hydrazide, often with a permanently charged moiety. researchgate.netnih.gov |
| Target Analytes | Aldehydes, Ketones, Carboxylic Acids (with activation). mdpi.comnih.gov | Aldehydes, Ketones, Glycans. researchgate.net |
| Primary Benefit in MS | Increases mass and potentially ionization efficiency. | Significantly improves ionization efficiency due to the fixed positive charge. researchgate.netnih.gov |
| Primary Benefit in HPLC | Increases hydrophobicity, improving retention on reversed-phase columns. | Can alter polarity to improve chromatographic separation. researchgate.net |
| Reaction Conditions | Typically requires mild heating and an acidic catalyst. nih.gov | Acid-catalyzed condensation, often requires minimal cleanup. researchgate.net |
Potential Applications in Materials Science and Chemical Research
Building Blocks for Complex Molecule Synthesis
The hydrazide functional group is a cornerstone in the synthesis of a wide array of more complex molecules. Benzohydrazides are well-established precursors for the synthesis of Schiff bases through condensation reactions with aldehydes and ketones. impactfactor.orgbiointerfaceresearch.com These Schiff bases, also known as hydrazones, are valuable intermediates in the creation of various heterocyclic compounds. biointerfaceresearch.com The general reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule.
The resulting hydrazones from 3-Hydroxy-4-methylbenzohydrazide would contain the C=N-NH-C=O linkage, which is a key structural element in many biologically active molecules and coordination complexes. The hydroxyl and methyl groups on the benzene (B151609) ring can further influence the properties and reactivity of these synthesized complex molecules. For instance, the hydroxyl group can act as a hydrogen bond donor, influencing the supramolecular assembly of the final products.
Precursors for Advanced Material Development
The bifunctional nature of this compound, with its reactive hydrazide and hydroxyl groups, makes it a potential monomer for the synthesis of advanced polymeric materials. For example, it could be used in polycondensation reactions to form polyamides, polyesters, or polyimides with specific functionalities.
Furthermore, benzohydrazide (B10538) derivatives have been incorporated into polymer matrices like poly(methyl methacrylate) (PMMA) to develop materials with enhanced properties. proquest.com The inclusion of such molecules can modify the optical, thermal, and mechanical characteristics of the host polymer. The specific substitutions on the benzene ring of this compound could be tailored to achieve desired properties in the final material, such as increased thermal stability or specific optical responses.
Chemosensor Development
Hydrazone derivatives have gained significant attention in the development of chemosensors for the detection of various analytes, including metal ions. rsc.orgresearchgate.net The sensing mechanism often relies on the coordination of the analyte with the hydrazone, leading to a detectable change in the optical properties of the molecule, such as a color change (colorimetric sensor) or a change in fluorescence intensity (fluorometric sensor). rsc.orgnih.gov
The hydrazone derivatives of this compound could be designed to act as selective chemosensors. The nitrogen and oxygen atoms of the hydrazone moiety can act as binding sites for metal ions. researchgate.net The hydroxyl group on the benzene ring could also participate in the coordination, potentially enhancing the selectivity and sensitivity of the sensor. Upon binding with a target ion, the electronic properties of the conjugated system can be altered, resulting in a noticeable optical response. The development of such sensors is crucial for environmental monitoring and biological imaging. rsc.org
Non-linear Optical (NLO) Material Research
Organic materials with non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. nih.gov Hydrazone derivatives are a class of organic compounds that have shown promising third-order NLO properties. proquest.comacs.org The NLO response in these molecules often arises from the delocalization of π-electrons along a donor-π-acceptor (D-π-A) framework.
By reacting this compound with appropriate aldehydes or ketones containing strong electron-donating or electron-withdrawing groups, it is possible to synthesize hydrazones with significant NLO activity. acs.org The substituted benzene ring of the this compound moiety can act as part of the π-conjugated bridge, and the hydroxyl and methyl groups can modulate the electronic properties of the system. Research in this area focuses on designing molecules with large hyperpolarizability values, which is a measure of the NLO response. nih.gov The synthesis of Schiff base complexes with metals like copper (II) has also been explored for their NLO properties. nih.gov
Data Tables
Table 1: Physicochemical Properties of Related Benzohydrazide Derivatives Data for this compound is not readily available. The table presents data for structurally similar compounds to provide an estimate of its potential properties.
| Property | Value (Compound) | Reference |
| Melting Point | 229-230 °C ((E)-N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxybenzohydrazide) | aip.org |
| Boiling Point | 235-238 °C ((E)-N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxybenzohydrazide) | aip.org |
| Molecular Weight | 270.28 g/mol (2-Hydroxy-N′-(4-hydroxybenzylidene)-3-methylbenzohydrazide) |
Interactive Data Table 1: Physicochemical Properties
Table 2: Spectroscopic Data of a Representative Benzohydrazide Derivative ((E)-N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxybenzohydrazide) This data provides an example of the expected spectral features for a compound similar to this compound.
| Spectroscopic Technique | Characteristic Peaks | Reference |
| FT-IR (cm⁻¹) | 3356 (O-H), 3325 (N-H), 3078 (Ar-H), 2931 (CH₃ asymmetric), 1635 (C=O), 1597 (C=N) | aip.org |
| ¹H-NMR (δ ppm) | Signals for aromatic protons, OCH₃ protons, and protons of the hydrazide group. | aip.orgresearchgate.net |
| ¹³C-NMR (δ ppm) | ~167 (C=O), ~160, 150, 148 (Ar-C-O), ~150 (C=N) | aip.orgresearchgate.net |
Interactive Data Table 2: Spectroscopic Data
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 3-Hydroxy-4-methylbenzohydrazide, and how are intermediates validated?
- Methodology : Synthesis typically involves condensation of 3-hydroxy-4-methylbenzoic acid derivatives with hydrazine hydrate under reflux conditions. Critical parameters include temperature control (70–90°C), solvent selection (e.g., ethanol or methanol), and stoichiometric ratios.
- Validation : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm intermediate purity and structural integrity. For example, -NMR peaks at δ 10.2–11.0 ppm confirm the hydrazide (-NH-NH) group .
Q. Which analytical techniques are essential for characterizing this compound?
- Core Techniques :
- NMR Spectroscopy : Assigns protons (e.g., aromatic protons at δ 6.5–7.5 ppm) and confirms functional groups.
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H] peak at m/z 180.2).
- Infrared (IR) Spectroscopy : Identifies O-H (3200–3600 cm) and C=O (1650–1700 cm) stretches .
- Quality Control : Melting point analysis and HPLC (>95% purity) ensure batch consistency .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in spectroscopic assignments for this compound derivatives?
- Approach : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous bond lengths and angles. For example, SHELXL refinement (via SHELX software) resolves ambiguities in tautomeric forms or hydrogen-bonding networks .
- Case Study : In a benzohydrazide derivative, SC-XRD confirmed a dihedral angle of 24.17° between aromatic rings and validated N–H⋯O hydrogen bonding, resolving conflicting NMR interpretations .
Q. What computational methods predict the reactivity of this compound in biological systems?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For acyl hydrazides, DFT models correlate C=O bond polarization with antioxidant activity .
- Molecular Docking : Simulates interactions with biological targets (e.g., enzymes or receptors). Lattice energy calculations (via software like Gaussian) refine docking accuracy .
Q. How do reaction conditions influence hydrazide-hydrazone tautomerism in derivatives of this compound?
- Experimental Design :
- pH Control : Acidic conditions favor hydrazone formation (via protonation of the -NH group).
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the hydrazone tautomer.
Data Contradiction and Resolution
Q. How to address discrepancies between theoretical and experimental spectral data for this compound?
- Stepwise Protocol :
Re-examine synthetic routes : Impurities (e.g., unreacted hydrazine) may distort NMR/MS signals.
Cross-validate techniques : Compare IR, MS, and SC-XRD data to identify outliers.
Leverage databases : NIST Chemistry WebBook provides reference spectra for benchmarking .
- Example : A mismatch in predicted vs. observed -NMR shifts was resolved by identifying solvent-induced conformational changes .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing this compound analogs?
- Standardized Procedures :
- Hydrazide Formation : Reflux hydrazine hydrate with ester precursors for 6–8 hours.
- Workup : Neutralize reaction mixtures with dilute HCl to precipitate pure hydrazides.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
